molecular formula C18H20FNO B1409562 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine CAS No. 1226785-07-4

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine

Cat. No. B1409562
CAS RN: 1226785-07-4
M. Wt: 285.4 g/mol
InChI Key: KCHQHGFVHQDZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine, also known as BFP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BFP belongs to the class of pyrrolidine derivatives and has a molecular formula of C18H20FNO.

Scientific Research Applications

  • The compound has been used in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers through a one-pot coupling methodology, integrating Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique et al., 2002).
  • It serves as a key intermediate in the stereoselective synthesis of compounds like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlighting its role in the preparation of pharmaceuticals (Lall et al., 2012).
  • The compound is involved in the thermal elimination process of carbonyl sulfide from O-aryl thionocarbonates, leading to the formation of specific heterocyclic structures (Sakanoue et al., 1990).

Chemical and Structural Characterization :

  • Structural analysis of related compounds has been conducted, revealing insights into molecular conformations and interactions, such as hydrogen bonding patterns and crystal structures (Huang & Zhou, 2011).

Biological and Pharmacological Research :

  • Variants of the compound have been used in antimicrobial studies, showcasing significant activity against specific pathogens, indicating its potential in developing new antimicrobial agents (Hunashal et al., 2012).
  • The compound's derivatives have been synthesized and characterized, revealing potential applications in the production of chiral compounds, an essential aspect of pharmaceutical synthesis (Yamada-Onodera et al., 2007).

properties

IUPAC Name

1-benzyl-3-[(2-fluorophenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-17-8-4-5-9-18(17)21-14-16-10-11-20(13-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHQHGFVHQDZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=C2F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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